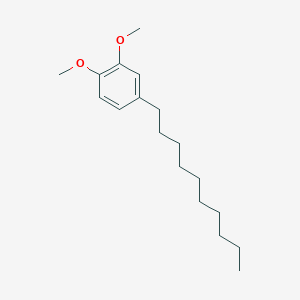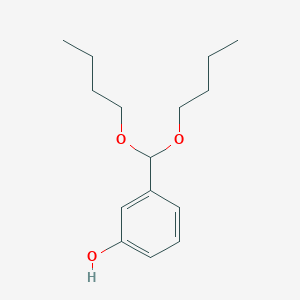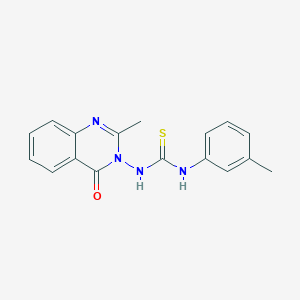![molecular formula C12H14O4S2 B14342304 1,2-Bis[(ethenesulfonyl)methyl]benzene CAS No. 106021-57-2](/img/structure/B14342304.png)
1,2-Bis[(ethenesulfonyl)methyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis[(ethenesulfonyl)methyl]benzene is an organic compound that features a benzene ring substituted with two ethenesulfonylmethyl groups at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis[(ethenesulfonyl)methyl]benzene typically involves the sulfonylation of a benzene derivative. One common method is the electrophilic aromatic substitution reaction, where ethenesulfonyl chloride reacts with a benzene derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available benzene derivatives. The process includes sulfonylation, purification, and crystallization steps to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1,2-Bis[(ethenesulfonyl)methyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the sulfonyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfonylmethylbenzene .
Scientific Research Applications
1,2-Bis[(ethenesulfonyl)methyl]benzene has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl groups.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2-Bis[(ethenesulfonyl)methyl]benzene involves its ability to act as an electrophile in various chemical reactions. The sulfonyl groups can participate in nucleophilic attack, leading to the formation of new chemical bonds. This reactivity is exploited in synthetic chemistry to create complex molecules .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis[(methylsulfonyl)methyl]benzene
- 1,2-Bis[(phenylsulfonyl)methyl]benzene
- 1,2-Bis[(propylsulfonyl)methyl]benzene
Uniqueness
1,2-Bis[(ethenesulfonyl)methyl]benzene is unique due to the presence of ethenesulfonyl groups, which impart distinct reactivity compared to other sulfonyl derivatives. This uniqueness makes it valuable in specific synthetic applications where the ethenesulfonyl group is required .
Properties
CAS No. |
106021-57-2 |
|---|---|
Molecular Formula |
C12H14O4S2 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
1,2-bis(ethenylsulfonylmethyl)benzene |
InChI |
InChI=1S/C12H14O4S2/c1-3-17(13,14)9-11-7-5-6-8-12(11)10-18(15,16)4-2/h3-8H,1-2,9-10H2 |
InChI Key |
AIAAYGFWDRVPFZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CS(=O)(=O)CC1=CC=CC=C1CS(=O)(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-formyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-3-carboxylate](/img/structure/B14342229.png)
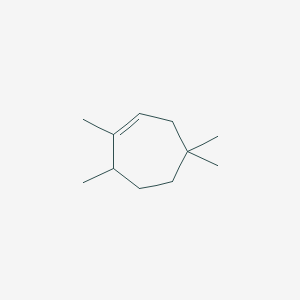
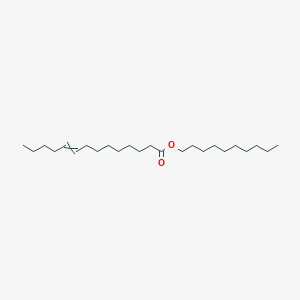
![2,2'-{2-[(Pyridin-4-yl)methylidene]hydrazine-1,1-diyl}diacetic acid](/img/structure/B14342255.png)
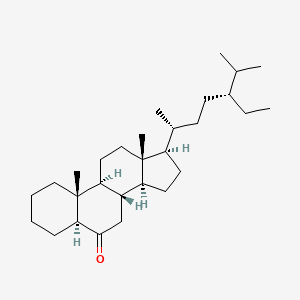
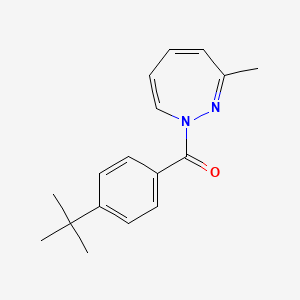
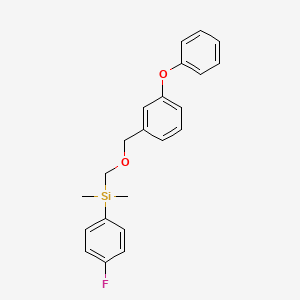
![1,3-Dimethyl-2-oxabicyclo[2.2.2]octane](/img/structure/B14342270.png)
